molecular formula C19H16ClN5OS B10895264 1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea

1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea

Cat. No.: B10895264
M. Wt: 397.9 g/mol
InChI Key: BTCIIJGQXDOVNF-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA is a thiourea derivative known for its diverse biological applications. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their versatile chemical properties and potential therapeutic benefits .

Preparation Methods

The synthesis of N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA typically involves the reaction of 4-acetylphenyl isothiocyanate with 4-(6-chloro-3-pyridazinyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 25-30°C. The product is then purified using recrystallization techniques to obtain a high yield .

Chemical Reactions Analysis

N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it can inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16ClN5OS

Molecular Weight

397.9 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-[4-[(6-chloropyridazin-3-yl)amino]phenyl]thiourea

InChI

InChI=1S/C19H16ClN5OS/c1-12(26)13-2-4-15(5-3-13)22-19(27)23-16-8-6-14(7-9-16)21-18-11-10-17(20)24-25-18/h2-11H,1H3,(H,21,25)(H2,22,23,27)

InChI Key

BTCIIJGQXDOVNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NN=C(C=C3)Cl

Origin of Product

United States

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